

A Comparative Guide to the In Vitro and In Vivo Activity of DALDA

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Compound of Interest

Compound Name:	Tyrosyl-arginyl-phenylalanyl- lysinamide
Cat. No.:	B044049

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological properties of DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂), a potent and selective μ -opioid receptor agonist. Data is presented to facilitate an understanding of its activity profile in relation to its well-characterized analog, [Dmt¹]DALDA, and the standard μ -opioid agonist, DAMGO.

Introduction to DALDA

DALDA is a tetrapeptide analog of dermorphin that exhibits high affinity and selectivity for the μ -opioid receptor. Its hydrophilic nature, due to a net positive charge at physiological pH, influences its pharmacokinetic profile, including its ability to cross the blood-brain barrier.^{[1][2]} ^[3] The modified analog, [Dmt¹]DALDA, which incorporates 2',6'-dimethyltyrosine in place of tyrosine, has been shown to possess even greater potency.^{[2][4]} This guide will explore the correlation between the in vitro receptor binding and functional activity of these peptides and their observed in vivo effects.

In Vitro Activity

The in vitro activity of DALDA and its analogs is primarily characterized by their binding affinity to opioid receptors and their ability to activate G-protein signaling pathways.

Radioligand binding assays are crucial for determining the affinity and selectivity of compounds for different opioid receptor subtypes. The data below summarizes the binding affinities (Ki) of DALDA, [Dmt¹]DALDA, and DAMGO for human μ (hMOR), δ (hDOR), and κ (hKOR) opioid receptors.

Compound	μ -Opioid Receptor (Ki, nM)	δ -Opioid Receptor (Ki, nM)	κ -Opioid Receptor (Ki, nM)	Selectivity (μ vs δ)	Selectivity (μ vs κ)
DALDA	1.69[1]	-	-	-	-
[Dmt ¹]DALDA	0.199[5]	>10,000[5]	than DAMGO[5]	-10,000[5]	26[5]
DAMGO	-	-	-	8-fold lower than [Dmt ¹]DALDA [5]	180[5]
SUPER DALDA ([Dmt ¹]DALDA A)	0.05 (μ 1), 0.27 (μ 2)[6]	116[6]	21.2[6]	-	-

Experimental Protocol: Radioligand Binding Assay

A common method for determining binding affinity involves a competitive displacement assay using a radiolabeled ligand.

- Membrane Preparation: Membranes are prepared from cells expressing the opioid receptor of interest (e.g., SH-SY5Y cells for μ -opioid receptors) or from brain or spinal cord tissues.[5]
- Incubation: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H][Dmt¹]DALDA) and varying concentrations of the unlabeled competitor drug (e.g., DALDA, DAMGO).[5]
- Separation: Bound and free radioligand are separated by rapid filtration.

- Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
- Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_i) is then calculated using the Cheng-Prusoff equation.

The functional activity of DALDA as an agonist is assessed by its ability to stimulate G-protein activation, often measured through a [³⁵S]GTPyS binding assay.

Compound	hMOR	hDOR	hKOR
[Dmt ¹]DALDA	Full Agonist[5]	Full Agonist[5]	Partial Agonist[5]
DAMGO	Full Agonist[5]	Full Agonist[5]	Partial Agonist[5]

Experimental Protocol: [³⁵S]GTPyS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPyS, to G-proteins upon receptor activation.

- Membrane Preparation: As described for the radioligand binding assay.
- Incubation: Membranes are incubated with the opioid agonist, GDP, and [³⁵S]GTPyS.
- Separation: Bound and free [³⁵S]GTPyS are separated by filtration.
- Quantification: The amount of membrane-bound [³⁵S]GTPyS is determined by scintillation counting.
- Data Analysis: The increase in [³⁵S]GTPyS binding in the presence of the agonist is a measure of its efficacy.

In Vivo Activity

The in vivo effects of DALDA are most prominently demonstrated by its antinociceptive (analgesic) properties.

The analgesic effects of DALDA are typically evaluated using animal models of pain, such as the rat tail-flick test.

Compound	Administration Route	ED ₅₀	Relative Potency
DALDA	Intrathecal (i.t.)	237 pmol/rat ^[1]	-
[Dmt ¹]DALDA	Intrathecal (i.t.)	-	3000-fold > Morphine ^[4]

Experimental Protocol: Rat Tail-Flick Test

This is a common method to assess spinal analgesia.

- Animal Model: Rats are used as the experimental subjects.
- Drug Administration: The test compound (e.g., DALDA) is administered, often intrathecally, to target spinal opioid receptors.^[1]
- Nociceptive Stimulus: A focused beam of heat is applied to the rat's tail.
- Measurement: The latency for the rat to "flick" its tail away from the heat source is measured.
- Data Analysis: An increase in the tail-flick latency is indicative of an analgesic effect. The dose that produces a 50% maximal effect (ED₅₀) is calculated.

In Vitro-In Vivo Correlation (IVIVC)

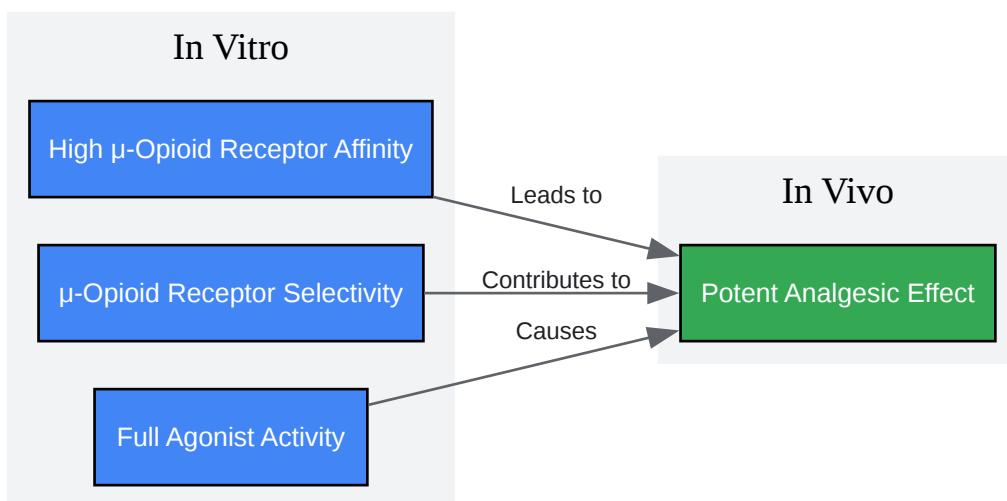
A strong correlation can be observed between the in vitro and in vivo activities of DALDA and its analogs.

- High In Vitro Affinity and Potency Translate to In Vivo Efficacy: The high affinity of [Dmt¹]DALDA for the μ -opioid receptor observed in vitro ($K_i = 0.199$ nM) is consistent with its potent analgesic effect in vivo, being 3000-fold more potent than morphine.^{[4][5]}
- Receptor Selectivity and In Vivo Profile: The high selectivity of [Dmt¹]DALDA for the μ -opioid receptor over the δ - and κ -opioid receptors, as shown in binding assays, suggests that its in

vivo analgesic effects are primarily mediated by the μ -opioid receptor.[5]

- Agonist Activity Drives In Vivo Response: The full agonist activity of [Dmt¹]DALDA at the μ -opioid receptor in the [³⁵S]GTPyS binding assay provides the molecular basis for its ability to produce a strong analgesic response in vivo.[5]

The relationship between the in vitro characteristics of DALDA and its in vivo analgesic outcome can be visualized as follows:

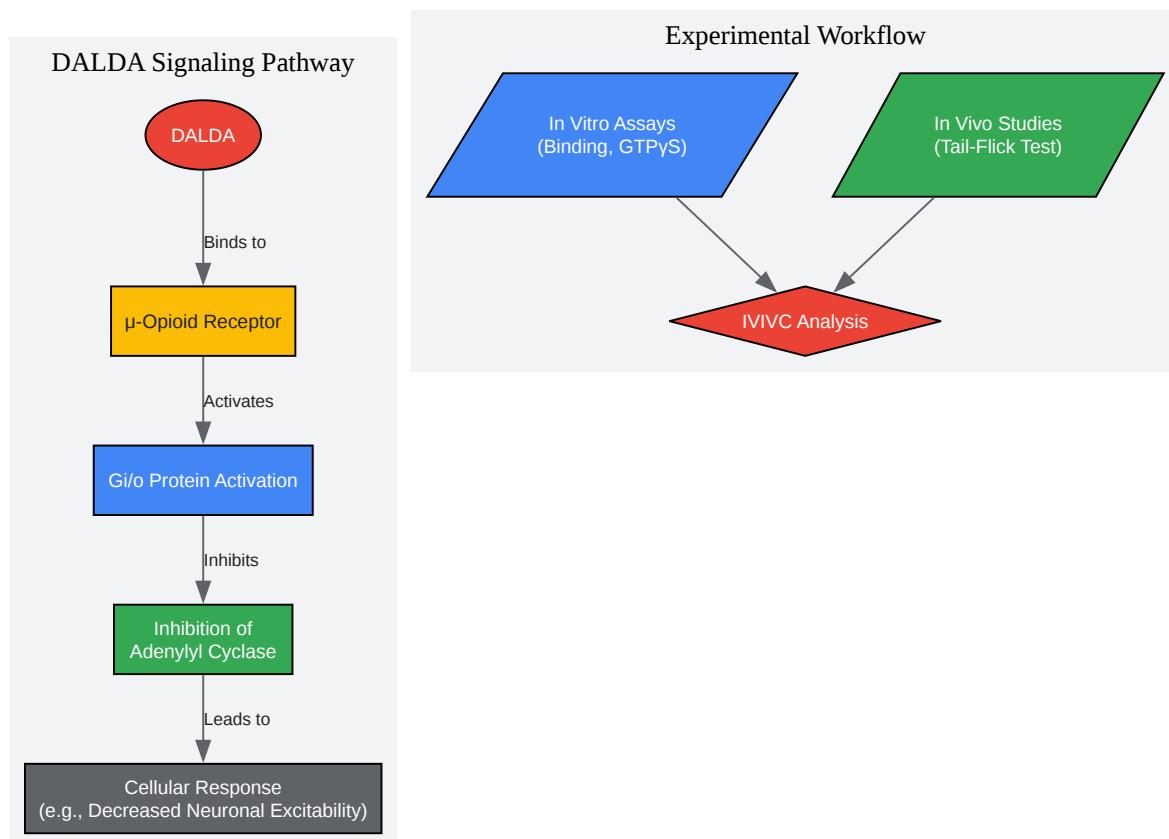


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Caption: Correlation of in vitro properties to in vivo effect.

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by DALDA binding to the μ -opioid receptor and the general workflow for its evaluation are depicted below.



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Caption: DALDA signaling and evaluation workflow.

Conclusion

The available data demonstrates a clear and positive correlation between the in vitro μ -opioid receptor binding affinity and agonist activity of DALDA and its analog [Dmt¹]DALDA, and their in vivo analgesic potency. The high selectivity for the μ -opioid receptor observed in vitro translates to a specific pharmacological profile in vivo. This understanding of the IVIVC is critical for the

rational design and development of novel peptide-based analgesics with improved therapeutic profiles.

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